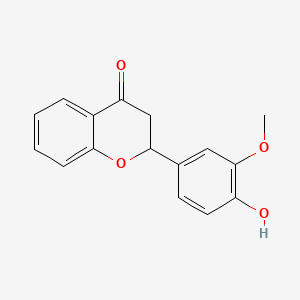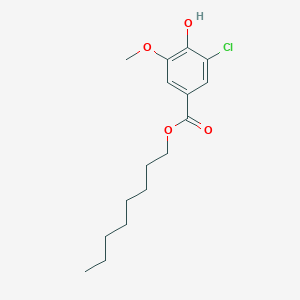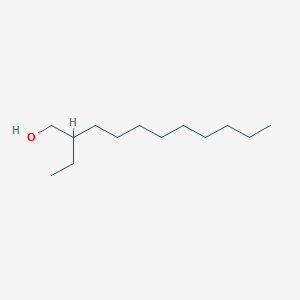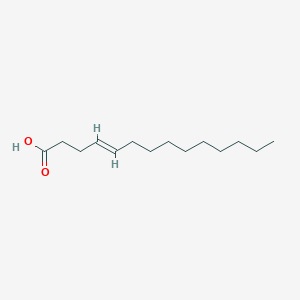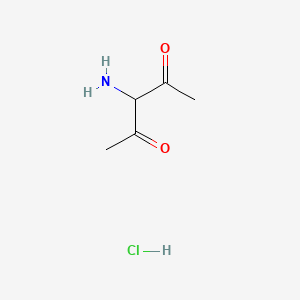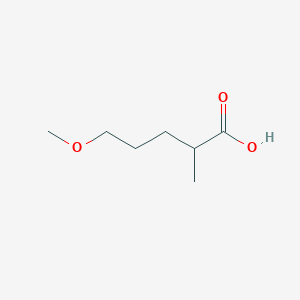
5-Methoxy-2-methylpentanoic acid
Übersicht
Beschreibung
5-Methoxy-2-methylpentanoic acid is a chemical compound with the CAS Number: 5470-68-8 . It has a molecular weight of 146.19 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-methoxy-2-methylpentanoic acid . Its InChI Code is 1S/C7H14O3/c1-6(7(8)9)4-3-5-10-2/h6H,3-5H2,1-2H3,(H,8,9) .Physical And Chemical Properties Analysis
5-Methoxy-2-methylpentanoic acid is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
1. Application in Natural Product Synthesis
5-Methoxy-2-methylpentanoic acid finds application in the synthesis of natural products. An example is the isolation of pyrrole alkaloids from Lycium chinense fruits, which involves compounds structurally similar to 5-Methoxy-2-methylpentanoic acid (Youn et al., 2016). These compounds are important due to their potential biological activities.
2. Chemical Reaction Studies
Studies have been conducted on the stereochemical consequences of methoxyl participation in reactions involving compounds like 5-Methoxy-2-methylpentanoic acid. This includes research on the stereochemistry of cyclization processes (Novak & D., 2001). Such studies provide insights into reaction mechanisms and stereochemical outcomes, critical for synthesizing specific isomers of pharmaceutical importance.
3. Analytical Chemistry
In analytical chemistry, methods have been developed to analyze compounds like 5-Methoxy-2-methylpentanoic acid in various matrices. For instance, a method for determining methylpentanoic acids in wine and alcoholic beverages has been reported, which could potentially include 5-Methoxy-2-methylpentanoic acid derivatives (Gracia-Moreno et al., 2015). These methods are essential for quality control in the food and beverage industry.
4. Biocatalysis Research
5-Methoxy-2-methylpentanoic acid and its derivatives have been explored in biocatalysis. For example, research on the methanolysis reaction of renewable γ-valerolactone, a compound related to 5-Methoxy-2-methylpentanoic acid, has been conducted (Caretto et al., 2016). This research is part of efforts to develop sustainable, biobased chemical processes.
5. Antibacterial Activity
Certain derivatives of 5-Methoxy-2-methylpentanoic acid have demonstrated antibacterial activity. For example, compounds isolated from Siegesbeckia glabrescens with a structure related to 5-Methoxy-2-methylpentanoic acid showed activity against Staphylococcus aureus (Kim et al., 2012). This highlights the potential of such compounds in developing new antibiotics.
6. Fragrance Ingredient Safety
The safety assessment of fragrance ingredients like 4-methylpentanoic acid, which is structurally similar to 5-Methoxy-2-methylpentanoic acid, has been conducted. These assessments ensure the safe use of these compounds in consumer products (Api et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-methoxy-2-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(7(8)9)4-3-5-10-2/h6H,3-5H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQGISMJXLOOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282779 | |
| Record name | 5-methoxy-2-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methylpentanoic acid | |
CAS RN |
5470-68-8 | |
| Record name | NSC27970 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methoxy-2-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride](/img/structure/B3053528.png)
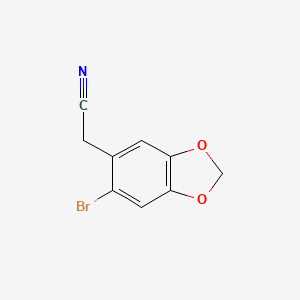

![Phenol, 4-[[(phenylmethyl)thio]methyl]-](/img/structure/B3053539.png)

